Cas no 289054-34-8 (Ergosta-5,24(28)-diene-3,7,16-triol)

Ergosta-5,24(28)-diene-3,7,16-triol 化学的及び物理的性質
名前と識別子
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- Ergosta-5,24(28)-diene-3,7,16-triol,(3b,7a,16b)- (9CI)
- (3β,7α,16β,20R)-Ergosta-5,24(28)-diene-3,7,16-triol
- ERGOSTA-5,24(28)-DIENE-3,7,16-TRIOL
- [ "" ]
- 10,13-Dimethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-c
- AKOS032962135
- FS-9720
- Ergosta-5,24(28)-diene-3,7,16-triol, (3,7,16)-
- (3S,7S,8S,9S,10R,13S,14S,16S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol
- Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- (9CI)
- 289054-34-8
- Ergosta-5,24(28)-diene-3,7,16-triol
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- インチ: 1S/C28H46O3/c1-16(2)17(3)7-8-18(4)26-24(31)15-22-25-21(10-12-28(22,26)6)27(5)11-9-20(29)13-19(27)14-23(25)30/h14,16,18,20-26,29-31H,3,7-13,15H2,1-2,4-6H3
- InChIKey: TYAFBMTZMSJDIO-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])C2([H])C3([H])C([H])(C([H])=C4C([H])([H])C([H])(C([H])([H])C([H])([H])C4(C([H])([H])[H])C3([H])C([H])([H])C([H])([H])C2(C([H])([H])[H])C1([H])C([H])(C([H])([H])[H])C([H])([H])C([H])([H])C(=C([H])[H])C([H])(C([H])([H])[H])C([H])([H])[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 430.34500
- どういたいしつりょう: 430.34469533g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 726
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.7
- 疎水性パラメータ計算基準値(XlogP): 6.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 556.8±50.0 °C at 760 mmHg
- フラッシュポイント: 232.4±24.7 °C
- PSA: 60.69000
- LogP: 5.49640
- じょうきあつ: 0.0±3.4 mmHg at 25°C
Ergosta-5,24(28)-diene-3,7,16-triol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Ergosta-5,24(28)-diene-3,7,16-triol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E73600-5mg |
(3β,7α,16β,20R)-Ergosta-5,24(28)-diene-3,7,16-triol |
289054-34-8 | ,HPLC≥98% | 5mg |
¥5760.0 | 2023-09-07 | |
TargetMol Chemicals | TN3982-1 mL * 10 mM (in DMSO) |
Ergosta-5,24(28)-diene-3,7,16-triol |
289054-34-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TRC | E262250-1mg |
Ergosta-5,24(28)-diene-3,7,16-triol |
289054-34-8 | 1mg |
$ 885.00 | 2022-06-02 | ||
TRC | E262250-2.5mg |
Ergosta-5,24(28)-diene-3,7,16-triol |
289054-34-8 | 2.5mg |
$ 1440.00 | 2022-06-02 | ||
TRC | E262250-5mg |
Ergosta-5,24(28)-diene-3,7,16-triol |
289054-34-8 | 5mg |
$ 2930.00 | 2022-06-02 | ||
TargetMol Chemicals | TN3982-5mg |
Ergosta-5,24(28)-diene-3,7,16-triol |
289054-34-8 | 5mg |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN3982-5 mg |
Ergosta-5,24(28)-diene-3,7,16-triol |
289054-34-8 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
A2B Chem LLC | AB35932-5mg |
Ergosta-5,24(28)-diene-3,7,16-triol |
289054-34-8 | 97.5% | 5mg |
$719.00 | 2024-04-20 | |
TargetMol Chemicals | TN3982-1 ml * 10 mm |
Ergosta-5,24(28)-diene-3,7,16-triol |
289054-34-8 | 1 ml * 10 mm |
¥ 4140 | 2024-07-24 | ||
TargetMol Chemicals | TN3982-5mg |
Ergosta-5,24(28)-diene-3,7,16-triol |
289054-34-8 | 5mg |
¥ 4040 | 2024-07-24 |
Ergosta-5,24(28)-diene-3,7,16-triol 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
9. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergosterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergostane steroids Ergosterols and derivatives
Ergosta-5,24(28)-diene-3,7,16-triolに関する追加情報
Exploring the Unique Properties and Applications of Ergosta-5,24(28)-diene-3,7,16-triol (CAS No. 289054-34-8)
In the realm of bioactive sterols, Ergosta-5,24(28)-diene-3,7,16-triol (CAS No. 289054-34-8) stands out as a compound of significant scientific interest. This naturally occurring ergostane-type triterpenoid has garnered attention for its potential roles in metabolic pathways and its structural uniqueness. Researchers are increasingly focusing on its biosynthetic origins, biological activities, and possible therapeutic applications, aligning with current trends in natural product drug discovery.
The molecular structure of Ergosta-5,24(28)-diene-3,7,16-triol features three hydroxyl groups at positions 3, 7, and 16, along with conjugated double bonds at C5-C6 and C24(28). This configuration contributes to its polarity and reactivity, making it distinct from other sterols like cholesterol or ergosterol. Recent studies suggest these structural attributes may influence membrane interactions or enzyme modulation – topics frequently searched in biochemistry forums and academic databases.
Current research hotspots surrounding CAS No. 289054-34-8 include its potential as a metabolic regulator in fungal systems and possible anti-inflammatory properties. These align with growing public interest in "natural anti-inflammatory compounds" and "fungal-derived bioactive molecules," as reflected in search engine analytics. Laboratory protocols for extraction optimization and spectroscopic characterization (particularly NMR and HR-MS techniques) are also frequently queried by analytical chemists working with this compound.
From an industrial perspective, Ergosta-5,24(28)-diene-3,7,16-triol is being investigated for potential applications in nutraceutical formulations and as a biochemical precursor. Its structural similarity to vitamin D analogs has prompted studies into its photochemical behavior – another trending topic in photobiology research. However, challenges remain in large-scale production due to its typically low natural abundance.
The compound's stability profile has become a subject of recent discussion, particularly regarding storage conditions and derivatization strategies to enhance bioavailability. These practical considerations are frequently raised in pharmaceutical development circles, where the search terms "sterol stabilization techniques" and "hydroxylated sterol derivatives" show increasing search volume.
Emerging analytical techniques like cryo-EM and computational modeling are providing new insights into the three-dimensional interactions of Ergosta-5,24(28)-diene-3,7,16-triol with biological targets. This intersects with the broader scientific community's interest in "structure-activity relationships of natural products," a phrase demonstrating consistent search growth over the past three years.
Environmental scientists have begun examining the ecological roles of this compound in fungal-plant interactions, tapping into the popular search theme of "microbial chemical ecology." Meanwhile, advances in synthetic biology approaches may address current supply limitations through engineered microbial production – a solution matching frequent queries about "sustainable production of rare sterols."
As research continues, the unique redox properties of Ergosta-5,24(28)-diene-3,7,16-triol are attracting attention from materials scientists exploring biologically-derived antioxidants. This application potential corresponds with market trends toward green chemistry solutions, as evidenced by rising searches for "plant-based antioxidant additives" across scientific and industrial databases.
The compound's isomeric purity remains a critical quality parameter, with analytical methods for stereochemical determination being another active research area. These technical aspects resonate with frequent search queries from quality control professionals seeking "sterol isomer separation techniques" and "chiral analysis of polyhydroxylated compounds."
Looking forward, Ergosta-5,24(28)-diene-3,7,16-triol (CAS No. 289054-34-8) presents exciting opportunities at the intersection of natural product chemistry and applied biotechnology. Its study addresses multiple contemporary scientific priorities, from sustainable sourcing to targeted biological activities, making it a compound worthy of continued investigation across diverse scientific disciplines.
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